
An In-depth Technical Guide to the
Pharmacology and Toxicology of BMS-986365

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-986365

Cat. No.: B15623205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable,

heterobifunctional molecule engineered as a dual-acting androgen receptor (AR) ligand-

directed degrader and antagonist.[1][2] It represents a novel therapeutic strategy for metastatic

castration-resistant prostate cancer (mCRPC), particularly in cases that have developed

resistance to current androgen receptor pathway inhibitors (ARPIs).[1][2] BMS-986365
demonstrates potent preclinical activity, efficiently inducing the degradation of both wild-type

and mutant AR, and exhibits a manageable safety profile in clinical trials.[1][2][3] This technical

guide provides a comprehensive overview of the pharmacology and toxicology of BMS-
986365, incorporating detailed experimental protocols and quantitative data to support further

research and development.

Pharmacology
Mechanism of Action
BMS-986365 exerts its therapeutic effect through a dual mechanism of action that

distinguishes it from traditional AR inhibitors.[1][2] As a heterobifunctional molecule, it

comprises two key moieties: one that binds to the androgen receptor and another that recruits

the E3 ubiquitin ligase cereblon (CRBN).[1][2][4] This dual functionality leads to both the

degradation and competitive inhibition of the androgen receptor.[1][2][4]
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The binding of BMS-986365 to the AR ligand-binding domain (LBD) directly antagonizes the

receptor, preventing its activation by androgens.[1][2] Simultaneously, the recruitment of CRBN

facilitates the ubiquitination of the AR, marking it for subsequent degradation by the

proteasome.[1][2][4] This degradation of the AR protein itself, rather than just blocking its

function, is a key differentiator and is believed to contribute to its efficacy in overcoming

resistance mechanisms.[1][5]
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Caption: Dual mechanism of action of BMS-986365.

Preclinical Pharmacology Data
BMS-986365 has demonstrated significant potency in preclinical studies, outperforming

standard-of-care AR antagonists like enzalutamide.[1][6]

Table 1: In Vitro Activity of BMS-986365

Parameter Cell Line BMS-986365 Enzalutamide Reference

AR Binding

Affinity
-

~10-fold higher
than
Enzalutamide

- [1][6]

IC50 (FKBP5

mRNA

expression)

VCaP 1 nM ~100-1000 nM [1]

LNCaP 4 nM ~100-1000 nM [1]

GI50 (Cell

Proliferation)
VCaP 11 nM ~550-1100 nM [1]

LNCaP 4 nM ~400-800 nM [1]

LNCaP (AR

mutants)
3-36 nM 120-1350 nM [6]

| DC50 (AR Degradation) | - | 10-40 nM | - |[7] |

Pharmacokinetics (Preclinical)
Pharmacokinetic studies in CD1 mice have shown that BMS-986365 possesses good oral

bioavailability.[1]

Table 2: Pharmacokinetic Parameters of BMS-986365 in CD1 Mice
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Parameter Value

Plasma Clearance 20.7 mL/min/kg

Volume of Distribution 3.1 L/kg

Half-life 1.7 hours

Cmax (Oral) 0.275 µM

Tmax (Oral) 4.5 hours

Oral Bioavailability (%F) 40%

Data from a single intravenous or oral administration.[1]

Toxicology Profile
Preclinical Toxicology
Detailed preclinical toxicology reports with specific LD50 (median lethal dose) and NOAEL (No-

Observed-Adverse-Effect Level) values are not publicly available in the reviewed literature.

However, the clinical safety profile provides insights into potential toxicities.

Clinical Safety and Tolerability
In a Phase I clinical trial (NCT04428788), BMS-986365 was generally well-tolerated with a

manageable safety profile in heavily pretreated mCRPC patients.[2][3] The maximum tolerated

dose (MTD) was not reached in the dose-escalation part of the study.[2][3]

Table 3: Common Treatment-Related Adverse Events (TRAEs) in a Phase I Study

Adverse Event Frequency Grade 3

Asymptomatic Prolonged
QTc Interval

47% 9%

Bradycardia 34% 0%

Data from patients treated with 400-900 mg twice daily.[3]
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Serious TRAEs were infrequent, occurring in 4% of patients at the 900 mg twice-daily dose.[2]

The asymptomatic prolonged QTc interval was the most notable dose-limiting toxicity, which

was manageable with dose modifications.[2]

Experimental Protocols
AR Degradation Assay (Western Blot)
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Caption: Western blot workflow for assessing AR degradation.
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A detailed protocol for assessing AR degradation via Western blot is as follows:

Cell Culture: Prostate cancer cell lines such as VCaP or LNCaP are cultured in appropriate

media (e.g., RPMI 1640 with 5% charcoal-stripped fetal bovine serum).[1]

Treatment: Cells are treated with varying concentrations of BMS-986365 for different

durations.

Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer

containing protease and phosphatase inhibitors.[3]

Protein Quantification: The total protein concentration in the lysates is determined using a

standard method like the bicinchoninic acid (BCA) assay.

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide

gel and separated by size through electrophoresis.

Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene

difluoride (PVDF) or nitrocellulose membrane.

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine

serum albumin in Tris-buffered saline with Tween 20) to minimize non-specific antibody

binding.

Antibody Incubation: The membrane is incubated with a primary antibody specific for the

androgen receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal

is captured using an imaging system.

Analysis: The intensity of the bands corresponding to the AR is quantified and normalized to

a loading control (e.g., GAPDH or β-actin) to determine the extent of AR degradation.

Cell Proliferation Assay
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Caption: Workflow for cell proliferation assay.

The protocol for evaluating the anti-proliferative effects of BMS-986365 is as follows:

Cell Seeding: VCaP or LNCaP cells are seeded into 96-well plates at an appropriate density

and allowed to adhere overnight.
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Treatment: Cells are treated with a range of concentrations of BMS-986365, typically in the

presence of an androgen like R1881 to stimulate proliferation.[1]

Incubation: The plates are incubated for a specified period, for example, 72 hours, to allow

for cell growth.

Viability Assessment: A cell viability reagent, such as CellTiter-Glo® (Promega) which

measures ATP levels, is added to each well.

Signal Measurement: The luminescence or absorbance is measured using a microplate

reader.

Data Analysis: The data is normalized to vehicle-treated controls, and the half-maximal

growth inhibition (GI50) values are calculated by fitting the data to a dose-response curve.[1]

In Vivo Antitumor Activity (Xenograft Model)
Animal Model: Male immunodeficient mice (e.g., NOD-SCID IL2Rγnull) are used.[1]

Tumor Implantation: Prostate cancer cells (e.g., VCaP) or patient-derived xenograft (PDX)

fragments are implanted subcutaneously.[1]

Tumor Growth and Randomization: Once tumors reach a specified volume, the animals are

randomized into treatment and control groups.

Treatment Administration: BMS-986365 is administered orally at various doses and

schedules. A vehicle control and a comparator arm (e.g., enzalutamide) are included.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, and the antitumor efficacy is assessed by comparing tumor growth inhibition between

the different treatment groups.

Conclusion
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BMS-986365 is a promising novel agent for the treatment of mCRPC with a unique dual

mechanism of action that leads to both degradation and inhibition of the androgen receptor. Its

potent preclinical activity against both wild-type and mutant AR, coupled with a manageable

clinical safety profile, underscores its potential to overcome resistance to current AR-targeted

therapies. The data and protocols presented in this guide provide a solid foundation for further

investigation and development of this and similar next-generation AR-directed therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and

is not a substitute for professional medical advice. The safety and efficacy of BMS-986365 are

still under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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